![molecular formula C16H20N5NaO10 B13858978 sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
-Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt is a synthetic compound that combines the properties of azido-deoxythymidine and glucuronic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of -Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt typically involves the following steps:
Azidation of 3’-deoxythymidine: This step involves the substitution of a hydroxyl group with an azido group on the 3’-deoxythymidine molecule. This can be achieved using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Methylation: The azido-3’-deoxythymidine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Glucuronidation: The methylated azido-3’-deoxythymidine is conjugated with glucuronic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Sodium Salt Formation: The final step involves the conversion of the glucuronide to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as crystallization and chromatography to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azido group can yield amino derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted azido-deoxythymidine derivatives.
科学研究应用
-Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid analogs and their interactions with enzymes.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
作用机制
The compound exerts its effects primarily through its interaction with nucleic acids and enzymes. The azido group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules. The glucuronide moiety enhances the compound’s solubility and bioavailability, making it suitable for various biological applications.
Molecular Targets and Pathways:
Nucleic Acids: The compound can incorporate into DNA or RNA, affecting their replication and transcription.
Enzymes: It can inhibit or modify the activity of enzymes involved in nucleic acid metabolism.
相似化合物的比较
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
Beta-D-glucuronide derivatives: Compounds like beta-estradiol 3-(beta-D-glucuronide) sodium salt and curcumin beta-D-glucuronide sodium salt.
Uniqueness: -Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt is unique due to its combination of azido and glucuronide functionalities. This dual functionality enhances its versatility in research applications, particularly in the fields of molecular biology and medicinal chemistry.
属性
分子式 |
C16H20N5NaO10 |
|---|---|
分子量 |
468.37 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1/i1D3; |
InChI 键 |
ANFPIJBVCFGZOF-UVELEAJHSA-M |
手性 SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
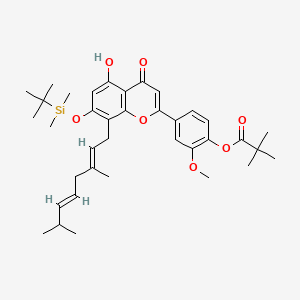

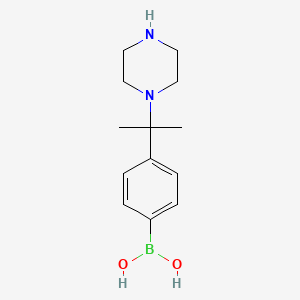


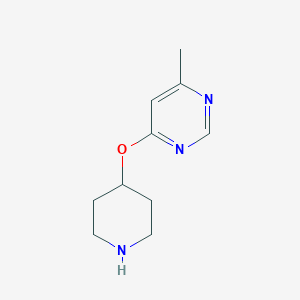

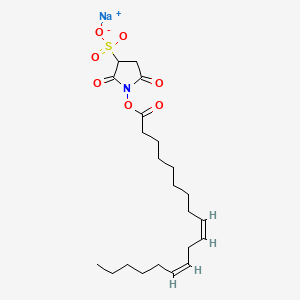
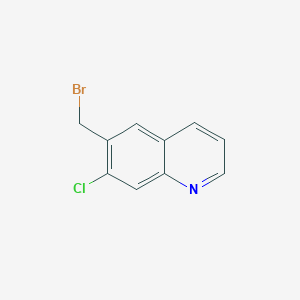
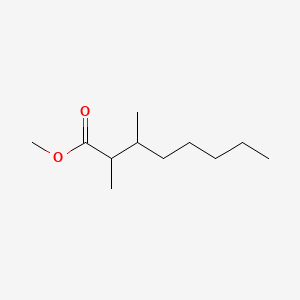
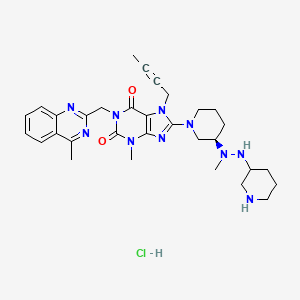
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
